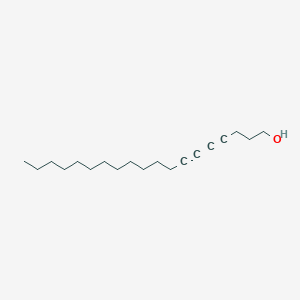

4,6-Nonadecadiyn-1-ol

Description

Contextualization of 4,6-Nonadecadiyn-1-ol within Acetylenic Alcohol Chemistry

Acetylenic alcohols, characterized by the presence of a hydroxyl group and at least one carbon-carbon triple bond, are pivotal intermediates in organic synthesis. researchgate.net Their versatility allows for a wide range of chemical transformations, making them valuable building blocks for pharmaceuticals, agrochemicals, and fine chemicals. researchgate.net The synthesis of acetylenic alcohols is a significant area of research, with numerous methods developed to control yield and stereoselectivity. upi.edu Common synthetic routes include the alkynylation of aldehydes and ketones, often employing metal-based catalytic systems to facilitate the reaction. upi.eduin-academy.uz For instance, the reaction of terminal alkynes with carbonyl compounds in the presence of catalysts like zinc or titanium complexes can produce secondary acetylenic alcohols with high efficiency. upi.edu

This compound fits within this class as a primary alcohol containing a diyne system. The presence of the hydroxyl group provides a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. The acetylenic bonds, in turn, offer a rich platform for reactions like hydrogenation, hydration, and various coupling reactions. The study of such molecules contributes to a deeper understanding of the interplay between different functional groups within a single molecule and their influence on reactivity. upi.edufiveable.me

Significance of Diyne Functional Groups in Contemporary Organic Synthesis

The diyne motif, consisting of two conjugated carbon-carbon triple bonds, imparts unique electronic and structural properties to a molecule. fiveable.me This functional group is not merely a synthetic curiosity but is found in a variety of natural products, many of which exhibit interesting biological activities. fiveable.me In the realm of organic synthesis, conjugated 1,3-diynes are considered crucial building blocks for the construction of complex molecules, including pharmaceuticals, π-conjugated acetylenic polymers, and advanced materials for electronic and optical applications. rsc.org

The synthesis of diynes has been a subject of intense research, with methods like the Glaser and Cadiot-Chodkiewicz couplings being classical examples. researchgate.net More recent advancements have focused on developing more efficient and atom-economical cross-coupling reactions. rsc.org The reactivity of the diyne system is a key aspect of its utility. It can undergo various transformations, including hydrofunctionalization reactions, which can be challenging to control due to the presence of two reactive triple bonds. mdpi.com The ability to selectively react at one of the alkyne units or to engage both in a concerted fashion opens up a wide array of synthetic possibilities. mdpi.com The diyne functionality in this compound makes it a potential precursor for the synthesis of novel polymers and materials with interesting photophysical properties.

Role of Long-Chain Alcohols in Advanced Chemical Research

Long-chain alcohols, often referred to as fatty alcohols, are integral to both biological systems and industrial applications. researchgate.net They are key components of waxes, lipids, and serve as precursors in the biosynthesis of other important molecules. researchgate.net In industrial chemistry, long-chain alcohols are used in the production of surfactants, lubricants, plasticizers, and cosmetics. researchgate.netmpg.de

The research interest in long-chain alcohols extends to their synthesis and modification. Sustainable production methods, such as the conversion of methanol (B129727) and olefins into long-chain alcohols, are being explored to reduce reliance on fossil fuels. mpg.de In the context of this compound, the long C19 alkyl chain significantly influences its physical properties, such as solubility and melting point, and can play a role in self-assembly and the formation of ordered structures like micelles or vesicles in appropriate solvents. The interaction of such long chains can be a determining factor in the material properties of polymers derived from this monomer. Furthermore, the presence of a long alkyl chain can be crucial for applications where the molecule needs to interact with or insert into lipid membranes.

Overview of Research Gaps and Future Perspectives for this compound

While the individual components of this compound—the alcohol, the diyne, and the long chain—are well-studied in various contexts, specific research on this particular molecule is not extensively documented in publicly available literature. This points to several potential areas for future investigation.

A primary research gap is the detailed experimental study of the synthesis and reactivity of this compound. Optimizing its synthesis and exploring its chemical transformations would be a foundational step. For instance, investigating the selective functionalization of one of the alkyne groups while leaving the other intact would be a significant synthetic challenge and could lead to novel derivatives.

Another area ripe for exploration is the potential of this compound as a monomer for polymerization. The diyne unit can undergo topochemical polymerization in the solid state, potentially leading to highly conjugated polymers with interesting electronic and optical properties. The long alkyl chain would influence the packing of the monomers in the solid state and, consequently, the properties of the resulting polymer.

The biological activity of this compound and its derivatives is also an unexplored frontier. Many natural polyacetylenes exhibit significant biological effects, and it would be of interest to screen this compound and its derivatives for activities such as antimicrobial or cytotoxic properties. mdpi.comdntb.gov.ua

Finally, the self-assembly properties of this amphiphilic molecule could be investigated. The interplay between the hydrophilic alcohol head group and the long, hydrophobic diyne-containing tail could lead to the formation of interesting supramolecular structures in solution, with potential applications in materials science and nanotechnology.

Interactive Data Table: Properties of Related Functional Groups

| Functional Group | Key Characteristics | Common Reactions |

| Primary Alcohol | Contains a -CH2OH group | Oxidation, Esterification, Etherification |

| Diyne | Two conjugated C≡C triple bonds | Polymerization, Cycloaddition, Hydrogenation |

| Long Alkyl Chain | Nonpolar hydrocarbon chain | Van der Waals interactions |

Interactive Data Table: Potential Research Directions for this compound

| Research Area | Focus | Potential Applications |

| Synthetic Chemistry | Optimized synthesis and selective functionalization | Creation of novel derivatives |

| Polymer Chemistry | Topochemical polymerization | Conductive polymers, smart materials |

| Bioorganic Chemistry | Screening for biological activity | New therapeutic agents |

| Materials Science | Self-assembly studies | Nanostructures, drug delivery systems |

Properties

IUPAC Name |

nonadeca-4,6-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-12,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKQNTAHSMDCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Nonadecadiyn 1 Ol

Retrosynthetic Strategies for Diyne-Alcohol Scaffolds

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. nih.govamazonaws.com For a target molecule like 4,6-nonadecadiyn-1-ol, the analysis focuses on disconnecting the molecule at bonds that can be reliably formed using known chemical reactions. pharmacy180.com The key structural features of this compound are the primary alcohol, the C19 alkyl chain, and the conjugated 1,3-diyne system.

A primary retrosynthetic disconnection targets the diyne unit itself. Since this compound is an unsymmetrical diyne, a logical approach is to break one of the C(sp)-C(sp) bonds. This leads to two smaller, more manageable fragments: a terminal alkyne and a haloalkyne. This strategy is directly correlated with the forward synthesis reaction known as the Cadiot-Chodkiewicz coupling.

Specifically, the this compound molecule can be disconnected between C5 and C6. This retrosynthetic step suggests two primary building blocks:

Pent-4-yn-1-ol : A five-carbon chain containing the essential primary alcohol and a terminal alkyne.

1-Halo-tridec-1-yne : A thirteen-carbon chain functionalized with a terminal alkyne and a halogen (typically bromine or iodine) at the sp-hybridized carbon.

This approach simplifies the complex target into two fragments that can be synthesized separately and then joined in a highly specific coupling reaction.

Alkylation and Coupling Approaches to the this compound Framework

The construction of the carbon skeleton of this compound relies heavily on modern cross-coupling reactions. These methods, often employing transition metal catalysts, are indispensable for the formation of carbon-carbon bonds, particularly the C(sp)-C(sp) linkage that defines the diyne core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for the synthesis of complex acetylenic compounds. While copper catalysis is often the most direct route for diyne synthesis, palladium-catalyzed reactions such as the Sonogashira coupling represent a viable alternative. The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Adaptations of this methodology can be envisioned for the synthesis of diynes.

For instance, a potential palladium-catalyzed route to an unsymmetrical 1,3-diyne could involve the coupling of a terminal alkyne with a 1-haloalkyne. organic-chemistry.org Although less common than copper-catalyzed variants for this specific transformation, palladium-based systems, often in conjunction with a copper(I) co-catalyst, can achieve this coupling. The choice of ligand is critical in these reactions to control selectivity and prevent undesired side reactions like homocoupling. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Alkyne Couplings

| Catalyst System | Ligand | Base | Solvent | Application |

|---|---|---|---|---|

| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | THF | Sonogashira Coupling |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Enamide Synthesis organic-chemistry.org |

| Pd(TFA)₂ | Neolephos | - | Toluene | Hydroamidation of diynes researchgate.net |

Copper-Mediated Acetylenic Coupling Reactions

Copper-catalyzed reactions are the cornerstone of 1,3-diyne synthesis. The fundamental step in these processes is the formation of a copper(I) acetylide intermediate. This occurs through the deprotonation of a terminal alkyne by a base, followed by reaction with a copper(I) salt. wikipedia.org This copper acetylide is a key reactive species that can then undergo coupling with an electrophilic partner.

The versatility of copper catalysis allows for both homocoupling (joining two identical alkynes) and heterocoupling (joining two different alkynes) reactions. These reactions are generally conducted under mild conditions and are tolerant of a wide range of functional groups, making them highly valuable in organic synthesis. alfa-chemistry.comnih.gov

Cadiot-Chodkiewicz and Glaser Coupling Adaptations

Among the copper-mediated reactions, the Cadiot-Chodkiewicz and Glaser couplings are the most prominent methods for synthesizing 1,3-diynes.

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. rsc.orgresearchgate.net The reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(II) acetate, in the presence of an oxidant (like oxygen) and a base. rsc.orgorganic-chemistry.org A modification known as the Hay coupling utilizes a TMEDA (N,N,N′,N′-tetramethylethylenediamine) ligand to accelerate the reaction. synarchive.com While the Glaser coupling is not suitable for the direct synthesis of the unsymmetrical this compound, it is an essential tool for preparing symmetrical diyne precursors that could be further elaborated.

The Cadiot-Chodkiewicz coupling is the premier method for the synthesis of unsymmetrical 1,3-diynes. rsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt and an amine base. wikipedia.orgsynarchive.com This method is highly selective, yielding the desired unsymmetrical diyne with minimal formation of homocoupled byproducts. wikipedia.org The synthesis of this compound is ideally suited for this approach, coupling pent-4-yn-1-ol with 1-bromo-tridec-1-yne.

Table 2: Typical Reaction Parameters for Cadiot-Chodkiewicz Coupling

| Copper(I) Salt | Base | Solvent | Additive | Reference |

|---|---|---|---|---|

| CuBr | Piperidine | Methanol (B129727) | Hydroxylamine hydrochloride | wikipedia.org |

| CuI | Amine Base | Ethanol | Tris(o-tolyl)phosphine | organic-chemistry.orgrsc.org |

| CuCl | n-Butylamine | Water | - | alfa-chemistry.com |

The reaction mechanism proceeds via the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com

Efficient and Sustainable Synthetic Routes for this compound

While a specific one-pot synthesis for this compound is not documented, the principles of one-pot reactions can be applied to streamline its synthesis. A potential one-pot strategy could involve the coupling of two different terminal alkynes, one of which contains the hydroxyl functionality. The Cadiot-Chodkiewicz coupling reaction, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, is a cornerstone for diyne synthesis. rsc.orgresearchgate.net A one-pot modification of this reaction could involve the in situ generation of the 1-haloalkyne from a terminal alkyne, followed by the addition of the second terminal alkyne. For instance, a terminal alkyne can be treated with an N-halosuccinimide (NXS) to form the corresponding 1-haloalkyne, which then couples with another terminal alkyne in the same reaction vessel. This approach avoids the isolation of the potentially unstable 1-haloalkyne intermediate.

Recent advancements have focused on making the Cadiot-Chodkiewicz coupling more sustainable. One notable development is the use of ascorbate as a reductant, which allows the reaction to be performed in air, eliminating the need for an inert atmosphere. acs.orgflinders.edu.auchemistryviews.org This method also suppresses unwanted side reactions like the homocoupling of the terminal alkyne (Glaser coupling). acs.orgflinders.edu.auchemistryviews.org The use of sustainable solvents like ethanol further enhances the green credentials of this methodology. acs.orgflinders.edu.auchemistryviews.org

The selectivity of the Cadiot-Chodkiewicz coupling is crucial for efficiently synthesizing unsymmetrical diynes like this compound. Catalyst development has focused on improving the selectivity of the cross-coupling reaction over the competing homocoupling. While copper(I) salts are the traditional catalysts, the choice of ligand and base can significantly influence the outcome. The use of specific ligands can modulate the reactivity of the copper catalyst and favor the desired cross-coupling pathway.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, offer an alternative for the synthesis of conjugated enynes and could potentially be adapted for diyne synthesis. Developments in palladium catalysis have led to highly active and selective catalyst systems for the coupling of sp-hybridized carbons.

The mechanism of the Cadiot-Chodkiewicz coupling is generally understood to proceed through a series of well-defined steps. rsc.orgresearchgate.net First, the terminal alkyne is deprotonated by a base to form a copper(I) acetylide. This species then undergoes oxidative addition with the 1-haloalkyne. The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst.

Understanding this mechanism is key to optimizing reaction conditions and developing more efficient catalysts. For instance, the choice of base is critical for the initial deprotonation step, and its strength can influence the rate of the reaction and the formation of byproducts. The solvent also plays a significant role, with polar solvents often facilitating the reaction. For long-chain, nonpolar substrates like those involved in the synthesis of this compound, solvent choice would be critical to ensure solubility and efficient reaction kinetics.

Novel Reagents and Conditions for Terminal Alkyne Elongation

The synthesis of this compound involves the coupling of two alkyne fragments, one of which is a long-chain terminal alkyne. The elongation of terminal alkynes is a fundamental transformation in organic synthesis. Traditional methods often involve the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent or sodium amide, followed by reaction with an alkyl halide.

More recent developments have focused on milder and more functional group tolerant reagents for alkyne elongation. For example, copper-catalyzed hydroalkylation of alkynes with α-bromo carbonyls provides a method for the stereoselective synthesis of functionalized E-alkenes, showcasing the functionalization of an alkenyl copper intermediate. nih.govsemanticscholar.org While this specific reaction leads to an alkene, the underlying principle of generating a reactive organocopper intermediate from an alkyne could be adapted for C(sp)-C(sp³) bond formation.

Furthermore, iron-catalyzed tertiary alkylation of terminal alkynes with 1,3-diesters via a functionalized alkyl radical represents a modern approach to C(sp)-C(sp³) bond formation. buchler-gmbh.com Such innovative methods offer potential alternatives to traditional strong base-mediated alkylations for the synthesis of the long-chain alkyne precursors required for this compound.

Derivatization Strategies and Chemical Transformations of 4,6 Nonadecadiyn 1 Ol

Selective Functionalization of the Hydroxyl Group

The primary alcohol functionality of 4,6-nonadecadiyn-1-ol serves as a versatile handle for introducing a wide array of functional groups through various derivatization strategies.

Esterification Reactions for Diverse Derivatives

Esterification of the primary hydroxyl group in this compound can be accomplished through several established methods, leading to the formation of esters with diverse functionalities. The classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.comyoutube.com To drive the reversible reaction to completion, the removal of water, for instance by azeotropic distillation with a Dean-Stark apparatus, is often employed, particularly when dealing with long-chain alcohols. masterorganicchemistry.com

More reactive acylating agents such as acid chlorides or anhydrides can also be utilized for a more rapid and often irreversible esterification. These reactions typically proceed under milder conditions and can be facilitated by the addition of a base to neutralize the acidic byproduct.

Table 1: Examples of Esterification Reactions of this compound This table presents hypothetical esterification products of this compound based on common esterification methods.

| Ester Product Name | Carboxylic Acid/Acylating Agent | Catalyst/Conditions |

| 4,6-Nonadecadiynyl acetate | Acetic anhydride or Acetyl chloride | Pyridine or Triethylamine |

| 4,6-Nonadecadiynyl benzoate | Benzoyl chloride | Pyridine or Triethylamine |

| 4,6-Nonadecadiynyl stearate | Stearic acid | Sulfuric acid, heat |

Etherification Pathways and Product Scope

The synthesis of ethers from this compound can be achieved through various etherification protocols. The Williamson ether synthesis provides a reliable method, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of a strong base, such as sodium hydride, is crucial for the complete formation of the alkoxide.

Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is less controlled for producing unsymmetrical ethers. For the synthesis of silyl ethers, which can serve as protecting groups, the alcohol can be reacted with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

Table 2: Potential Etherification Products of this compound This table illustrates potential etherification products of this compound based on standard etherification strategies.

| Ether Product Name | Alkylating/Silylating Agent | Base/Conditions |

| 1-Methoxy-4,6-nonadecadiyne | Methyl iodide | Sodium hydride |

| 1-(Benzyloxy)-4,6-nonadecadiyne | Benzyl bromide | Sodium hydride |

| 1-(tert-Butyldimethylsilyloxy)-4,6-nonadecadiyne | tert-Butyldimethylsilyl chloride | Imidazole |

Oxidation State Manipulations of the Primary Alcohol

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net Milder, more selective oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid.

Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically used. researchgate.net

Table 3: Oxidation Products of this compound This table outlines the expected products from the oxidation of this compound.

| Product Name | Oxidizing Agent | Expected Product |

| 4,6-Nonadecadiynal | Pyridinium chlorochromate (PCC) | Aldehyde |

| 4,6-Nonadecadiynoic acid | Jones reagent | Carboxylic acid |

Reactions Involving the Conjugated Diyne System

The conjugated diyne system in this compound is a region of high electron density, making it susceptible to a variety of chemical transformations, including hydrogenation and cycloaddition reactions.

Chemo- and Regioselective Hydrogenation Studies

The hydrogenation of the conjugated diyne system can be controlled to yield different products depending on the catalyst and reaction conditions. Complete hydrogenation of the triple bonds will result in the corresponding saturated alkanol. However, partial hydrogenation can selectively produce either the corresponding (Z,Z)-diene, (E,E)-diene, or the mono-alkyne.

For the stereoselective synthesis of the (Z,Z)-diene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic choice for the syn-addition of hydrogen. youtube.com In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, typically favor the formation of the more thermodynamically stable (E,E)-diene via anti-addition. youtube.com

Table 4: Potential Hydrogenation Products of the Diyne Moiety This table shows the potential products from the hydrogenation of the diyne system in this compound.

| Product | Catalyst/Reagents | Stereochemistry |

| (4Z,6Z)-Nonadecadien-1-ol | Lindlar's catalyst, H2 | Z,Z (cis,cis) |

| (4E,6E)-Nonadecadien-1-ol | Na, NH3 (liquid) | E,E (trans,trans) |

| Nonadecan-1-ol | Pd/C, H2 (excess) | Saturated |

Cycloaddition Chemistry of 4,6-Nonadecadiyne Moiety

The conjugated diyne system of this compound can participate in cycloaddition reactions, providing a pathway to construct cyclic and polycyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in this context, where the diyne can act as the "diene" component, reacting with a dienophile to form a six-membered ring. youtube.comlibretexts.org The reactivity of the diyne in Diels-Alder reactions can be influenced by the nature of the dienophile, with electron-deficient dienophiles generally being more reactive. libretexts.org

Another important class of cycloaddition reactions for diynes is the [2+2+2] cycloaddition, often catalyzed by transition metals, which can bring together three alkyne units (or two alkynes and an alkene) to form a substituted benzene ring. nih.gov Intramolecular versions of these cycloadditions are also possible if a suitable dienophile or additional alkyne is present in the same molecule.

Table 5: Illustrative Cycloaddition Reactions of the 4,6-Nonadecadiyne Moiety This table provides hypothetical examples of cycloaddition reactions involving the diyne system of this compound.

| Reaction Type | Reactant | Expected Product Core Structure |

| Diels-Alder [4+2] Cycloaddition | Maleic anhydride | Substituted bicyclic anhydride |

| [2+2+2] Cycloaddition | Propyne (excess) | Substituted benzene ring |

Hydroboration-Oxidation and Related Transformations

The hydroboration-oxidation of the diyne unit in this compound represents a powerful method for introducing hydroxyl groups with specific regiochemistry and stereochemistry. This two-step reaction first involves the addition of a borane reagent across the carbon-carbon triple bonds, followed by oxidation, typically with hydrogen peroxide in a basic solution.

The reaction proceeds in an anti-Markovnikov manner, meaning the boron atom adds to the less sterically hindered carbon of the triple bond, and subsequent oxidation replaces the boron with a hydroxyl group. For the internal triple bonds in this compound, this leads to the formation of ketones after tautomerization of the intermediate enols.

The extent of the reaction can be controlled by the stoichiometry of the borane reagent and the use of sterically hindered boranes. Using one equivalent of a bulky borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), can selectively hydroborate one of the triple bonds, leading to an enyne which can be oxidized to an enone. libretexts.orgorganicchemistrytutor.comchemistrysteps.com The use of excess, less hindered borane (e.g., BH₃•THF) would likely lead to the hydroboration of both triple bonds, ultimately yielding a di-ketone or, depending on the exact regioselectivity, a hydroxy-ketone after oxidation. The hydroboration process is stereospecific, involving a syn-addition of the H and B atoms across the triple bond. libretexts.orgrsc.org

| Reagent | Stoichiometry (Reagent:Diyne) | Predicted Major Product(s) | Key Features |

|---|---|---|---|

| 1. 9-BBN 2. H₂O₂, NaOH | 1:1 | Nonadeca-6-yn-5-on-1-ol and Nonadeca-4-yn-6-on-1-ol | Selective mono-hydroboration/oxidation to form enones. |

| 1. BH₃•THF 2. H₂O₂, NaOH | >2:1 | Nonadecane-1-ol-5,6-dione | Double hydroboration/oxidation to form a diketone. |

Introduction of Heteroatoms into the Carbon Chain

Halogenation Reactions

The conjugated diyne system of this compound is susceptible to electrophilic addition by halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction typically proceeds stepwise. The addition of one equivalent of a halogen results in the formation of a dihaloalkene. This reaction is stereoselective, predominantly yielding the trans or E-isomer via an anti-addition mechanism that involves a bridged halonium ion intermediate. masterorganicchemistry.comyoutube.com

The presence of two triple bonds allows for a second addition reaction. When two or more equivalents of the halogen are used, a tetrahalogenated derivative is formed. masterorganicchemistry.com The initial diene product is generally more reactive than the starting alkyne, making it possible to isolate the di-adduct, although careful control of reaction conditions is required to achieve selectivity.

| Reagent | Stoichiometry (Reagent:Diyne) | Predicted Major Product | Stereochemistry |

|---|---|---|---|

| Br₂ | 1:1 | (4E,6E)-4,5-Dibromononadeca-4,6-dien-1-ol | Anti-addition leading to E,E-diene |

| Br₂ | >2:1 | 4,4,5,5-Tetrabromononadecan-6-yn-1-ol or further addition products | Multiple additions |

| Cl₂ | 1:1 | (4E,6E)-4,5-Dichlorononadeca-4,6-dien-1-ol | Anti-addition leading to E,E-diene |

| Cl₂ | >2:1 | 4,4,5,5-Tetrachlorononadecan-6-yn-1-ol or further addition products | Multiple additions |

Sulfur and Nitrogen Incorporations

The incorporation of sulfur and nitrogen atoms into the carbon backbone of this compound can lead to the formation of valuable heterocyclic compounds. While specific studies on this molecule are not prevalent, established methods for the conversion of 1,3-diynes into thiophenes and pyrroles are applicable.

Sulfur Incorporation: Thiophenes can be synthesized from 1,3-diynes through reactions with various sulfur-donating reagents. A common metal-free approach involves the reaction of the diyne with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF. nih.govrsc.orgresearchgate.net This process is believed to proceed via nucleophilic attack of the sulfide on one of the triple bonds, followed by a 5-endo-dig cyclization to form the thiophene ring. Another method utilizes elemental sulfur in the presence of a base. organic-chemistry.org

Nitrogen Incorporation: The synthesis of pyrroles from alkynes is also a well-developed field. While many methods involve terminal alkynes or 1,4-dicarbonyl compounds, certain strategies are applicable to internal diynes. uctm.edu For example, multicomponent reactions catalyzed by transition metals like titanium or rhodium can construct the pyrrole ring from alkynes and a nitrogen source. nih.govorganic-chemistry.orgnih.gov These reactions often proceed through the formation of metallacycle intermediates.

Polymerization and Oligomerization Studies

Self-Assembly and Ordered Structures

The amphiphilic nature of this compound, with its polar hydroxyl head group and long nonpolar hydrocarbon tail, makes it an excellent candidate for self-assembly into ordered supramolecular structures. In solution, these molecules can organize to minimize unfavorable interactions between the hydrophobic tails and a polar solvent (or vice versa), leading to the formation of micelles, vesicles, tubules, or lamellar sheets.

The ability of diacetylene-containing molecules to form ordered assemblies is crucial for their polymerization in the solid state. The specific morphology of the self-assembled structure is influenced by factors such as solvent polarity, temperature, and the specific geometry of the molecule, including chain length. nih.govresearchgate.netnih.gov For long-chain diacetylenic alcohols, hydrogen bonding between the hydroxyl groups can play a significant role in directing the molecular packing, facilitating the alignment of the diyne units. rsc.org

Solid-State Polymerization of Diyne Units

One of the most remarkable properties of diacetylene compounds is their ability to undergo topochemical polymerization in the solid state. This reaction occurs when the monomer molecules are precisely aligned in a crystal lattice, allowing for a 1,4-addition reaction to proceed with minimal atomic movement. ulsu.ruresearchgate.net The polymerization is typically initiated by exposure to UV light or thermal annealing. researchgate.net

For the polymerization of this compound to occur, the molecules must crystallize in a packing arrangement where the diyne rods of adjacent molecules are aligned with specific distances and orientations. The resulting polymer, a polydiacetylene, possesses a fully conjugated backbone of alternating double and triple bonds (an ene-yne structure). This extended π-system gives rise to unique optical and electronic properties, most notably a striking color change, with the monomer crystals often being colorless and the polymer appearing intensely blue or red. proquest.comrsc.org The specific color depends on the conformation of the polymer backbone, which can be sensitive to external stimuli like temperature or mechanical stress.

Analytical Techniques for Characterization of 4,6 Nonadecadiyn 1 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules like 4,6-Nonadecadiyn-1-ol. By interacting with electromagnetic radiation, different parts of the molecule provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

In ¹H NMR, the protons of the terminal methyl group, the long methylene (B1212753) chain, the protons adjacent to the hydroxyl group, and those near the diyne system will all appear at distinct chemical shifts. The protons on the carbons adjacent to the triple bonds (propargylic protons) are expected to be deshielded and appear in a specific region.

¹³C NMR is particularly valuable for identifying the sp-hybridized carbons of the diyne moiety, which resonate in a characteristic chemical shift range (typically 60-90 ppm). almerja.com The chemical shifts of these carbons are influenced by the electronic environment and conjugation. organicchemistrydata.org The other carbons, including the terminal methyl, the long alkyl chain, and the carbon bearing the hydroxyl group, will also have predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃- | ~0.88 | ~14 |

| -(CH₂)₁₀- | ~1.2-1.4 | ~22-32 |

| -CH₂-C≡ | ~2.2 | ~19 |

| -CH₂-CH₂OH | ~1.5 | ~32 |

| HO-CH₂- | ~3.6 | ~62 |

| -C≡C-C≡C- | No Proton | ~65-80 |

| -OH | Variable | No Carbon |

Note: Values are estimations based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the primary alcohol group. The C-O stretch of the primary alcohol will appear around 1050-1075 cm⁻¹. The most distinctive feature for the diyne moiety is the C≡C triple bond stretching vibration, which appears in the range of 2100-2260 cm⁻¹. orgchemboulder.com Due to the conjugation and symmetry of the diyne system, this peak may be weak or split into two bands.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and serves as an excellent complementary technique to IR. The symmetric C≡C stretching vibrations of the diyne system, which are often weak in the IR spectrum, typically produce a strong signal in the Raman spectrum in the 2000-2300 cm⁻¹ range. researchgate.net The intensity and position of this band are sensitive to the degree of conjugation and the surrounding molecular structure. aps.org Vibrational spectroscopy is a powerful tool for characterizing carbon-based materials with sp-hybridized bonds. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| C-H (Alkyl) | Stretch | 2850-2960 | 2850-2960 | Strong |

| C≡C | Stretch | 2100-2260 | 2100-2300 | Weak to Medium (IR), Strong (Raman) |

| C-O | Stretch | 1050-1075 | Weak | Medium (IR) |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound (C₁₉H₃₂O, MW = 276.46 g/mol ). Common fragmentation patterns for long-chain alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Fragmentation along the long alkyl chain typically results in a series of peaks separated by 14 mass units (-CH₂-). The presence of the diyne system would also influence the fragmentation, potentially leading to characteristic fragments from cleavage around the unsaturated core.

UV-Visible (UV-Vis) spectroscopy provides information about conjugated π-electron systems, known as chromophores. pressbooks.pub The conjugated diyne system in this compound acts as a chromophore that absorbs UV radiation, promoting electrons from a π bonding orbital to a π* antibonding orbital (a π-π* transition). libretexts.org

Compared to an isolated alkyne, the conjugation of the two triple bonds in the diyne system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This results in absorption at a longer wavelength (a bathochromic or red shift). The resulting spectrum is expected to show a characteristic maximum absorption wavelength (λmax) in the UV region, which is indicative of the conjugated diyne structure. scribd.comslideshare.net

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds. cloudfront.net For a long-chain alcohol like this compound, method development involves optimizing several parameters to achieve good separation and peak shape.

Due to the high boiling point and the polar hydroxyl group, derivatization is often necessary to increase the volatility and reduce peak tailing. A common approach is to convert the alcohol into a more volatile silyl ether, for example, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The choice of the GC column is critical. A non-polar or medium-polarity capillary column (e.g., with a stationary phase like 5% phenyl-polydimethylsiloxane) is typically suitable for separating long-chain hydrocarbon derivatives. The oven temperature program must be carefully controlled, starting at a lower temperature and ramping up to elute the high-boiling-point compound. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification. nih.govresearchgate.net

Table 3: Illustrative Gas Chromatography Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 150 °C, hold 2 min, ramp to 300 °C at 10 °C/min, hold 10 min |

| Detector Temperature | 310 °C (FID) or MS Transfer Line at 300 °C |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of this compound from complex mixtures, such as reaction media or natural extracts. The conjugated diyne moiety in the molecule provides a chromophore that allows for sensitive detection using UV-Vis spectroscopy.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of long-chain alcohols. A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is employed in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chain of the analyte and the stationary phase. A gradient elution, starting with a higher polarity solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the less polar organic solvent, is typically employed to achieve good resolution and reasonable analysis times.

The selection of the mobile phase is critical; methanol (B129727) or acetonitrile are common organic modifiers. The retention time of this compound is influenced by the specific mobile phase composition and the gradient profile. Purity analysis is often performed by monitoring the elution profile at the wavelength of maximum absorbance (λmax) of the diyne system, which is typically in the UV region.

Table 1: Example HPLC Method Parameters and Retention Data

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Analyte | Retention Time (min) |

| This compound | 15.8 |

| 4,6-Nonadecadiynal (Oxidation product) | 14.2 |

This interactive table provides hypothetical data based on typical chromatographic behavior for illustrative purposes.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of this compound must be increased, as long-chain alcohols have high boiling points and may exhibit poor chromatographic peak shape. This is typically achieved through derivatization of the primary alcohol group. A common method is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group (-OH) to a trimethylsilyl ether (-OTMS).

The derivatized analyte is then separated on a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecule in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. Characteristic fragments for the TMS derivative of this compound would include ions resulting from cleavage adjacent to the oxygen atom and fragmentation of the alkyl chain.

Table 2: Predicted GC-MS Fragmentation Data for Silylated this compound

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| [M]+ | Molecular ion |

| M-15 | Loss of a methyl group from the TMS ether |

| 73 | [Si(CH₃)₃]⁺ |

This interactive table shows plausible mass fragments for the trimethylsilyl derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous as it often does not require derivatization, allowing for the direct analysis of this compound. rsc.org The separation is performed using an HPLC system, as described previously, which is directly coupled to a mass spectrometer. rsc.org Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources suitable for this type of molecule. rsc.org

LC-MS can provide the molecular weight of the compound from the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation. In this technique, the molecular ion is selected and fragmented to produce product ions, which are characteristic of the molecule's structure. This method is highly selective and sensitive, making it ideal for quantitative analysis in complex matrices.

Table 3: Representative LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive ESI |

| Precursor Ion (m/z) | 277.25 ([M+H]⁺) |

| Collision Energy | 20 eV |

| Major Product Ions (m/z) | 259.24 ([M+H-H₂O]⁺), 119.08, 91.05 |

This interactive table presents hypothetical data for tandem mass spectrometry analysis.

Chiral Analytical Methods for Enantiomeric Purity Determination

While this compound itself is not chiral, derivatives or synthetic precursors may possess stereogenic centers. The determination of enantiomeric purity is crucial in asymmetric synthesis and for compounds intended for biological applications, as enantiomers can have different physiological effects.

Chiral HPLC is the most widely used method for separating enantiomers. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and effective for separating a wide range of chiral compounds, including alcohols. phenomenex.com

The separation is typically performed in normal-phase mode, using mobile phases such as hexane/isopropanol mixtures. The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Illustrative Chiral HPLC Separation Data for a Chiral Derivative | Parameter | Value | | :--- | :--- | | Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | | Mobile Phase | Hexane/Isopropanol (90:10, v/v) | | Flow Rate | 0.8 mL/min | | Detection | UV at 254 nm | | Analyte | (R)-enantiomer | (S)-enantiomer | | Retention Time (min) | 12.5 | 14.1 | | Resolution (Rs) | \multicolumn{2}{c|}{1.85} |

This interactive table provides hypothetical separation data for a chiral derivative of the title compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, and for chiral molecules, it can unambiguously determine the absolute stereochemistry. wikipedia.org

To perform this analysis, a high-quality single crystal of this compound is required, which can often be the most challenging step. wikipedia.org The crystal is irradiated with a beam of X-rays, and the diffraction pattern produced is measured. wikipedia.org From these data, a three-dimensional electron density map is generated, from which the positions of the atoms in the crystal lattice can be determined.

For this compound, a crystal structure would confirm the linear geometry of the C-C≡C-C≡C-C portion of the molecule and reveal the conformation of the long polymethylene chain, which typically adopts an extended zigzag arrangement in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would also be elucidated.

Table 5: Plausible Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.5 Å, b = 7.8 Å, c = 40.2 Å, β = 92.5° |

| Molecules per Unit Cell (Z) | 4 |

| Key Features | - Linear diyne moiety- Extended alkyl chain conformation- Intermolecular hydrogen bonding network |

This interactive table presents hypothetical crystallographic data based on known structures of similar long-chain molecules.

Mechanistic Investigations of Chemical Processes Involving 4,6 Nonadecadiyn 1 Ol

Reaction Mechanism Elucidation for Diyne Functionalization

The conjugated diyne unit in 4,6-nonadecadiyn-1-ol is the primary site of reactivity for many functionalization reactions. The elucidation of the mechanisms of these transformations is critical for controlling selectivity and achieving desired products.

One common mode of reactivity for diynes is their participation in cyclization reactions . For instance, in the presence of transition metal catalysts such as gold(I) or palladium(II), the diyne moiety can be activated towards nucleophilic attack. In the case of this compound, the terminal alkyne can undergo preferential activation. Gold(I) catalysts, for example, are known to catalyze the cycloisomerization of enynes, and by extension, can facilitate reactions involving diynes. A plausible mechanistic pathway for an intramolecular reaction would involve the coordination of the gold(I) catalyst to one of the alkyne units, enhancing its electrophilicity. This could then be followed by an intramolecular nucleophilic attack from the distal alkyne, leading to a cyclized intermediate.

Another important class of reactions for diynes is hydrofunctionalization , where an E-H bond (E = C, N, O, Si, etc.) is added across one of the triple bonds. The mechanism of these reactions is highly dependent on the catalyst and reagents employed. For example, the hydroarylation of a diyne can proceed through a stepwise double hydroarylation pathway.

Radical cyclizations also represent a viable pathway for the functionalization of diynes. These reactions are typically initiated by a radical initiator that generates a radical species, which then adds to one of the triple bonds of the diyne. The resulting vinyl radical can then undergo an intramolecular cyclization by attacking the second alkyne.

Studies on the Reactivity of the Alcohol Group in the Presence of Diynes

The primary alcohol group in this compound introduces another layer of reactivity and can either participate in reactions or influence the reactivity of the diyne moiety. The interplay between these two functional groups is a key aspect of the molecule's chemistry.

The hydroxyl group can act as an internal nucleophile . In the presence of a suitable catalyst, the alcohol can add across one of the activated alkyne units in an intramolecular fashion, leading to the formation of cyclic ethers. Gold(I)-catalyzed hydroxycyclization of enynes has been observed to proceed selectively via a 6-endo-dig mode, and similar reactivity could be anticipated for a diyne alcohol like this compound, potentially leading to the formation of a six-membered heterocyclic ring. nih.gov The mechanism would likely involve the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the hydroxyl group.

Conversely, the alcohol can be transformed into a better leaving group , facilitating substitution or elimination reactions. Protonation of the alcohol under acidic conditions forms an oxonium ion, which can then be displaced by a nucleophile in an SN1 or SN2 reaction, or can be eliminated to form an alkene. libretexts.orgcsueastbay.edu The presence of the nearby diyne system could influence the stability of any potential carbocation intermediates in an SN1 pathway.

The hydroxyl group can also act as a directing group in certain catalytic reactions. For example, in palladium-catalyzed cyclization reactions of 1,6-enynes, a hydroxyl group can direct the stereochemical outcome of the reaction, leading to high diastereoselectivity. nih.gov A similar directing effect could be operative in reactions of this compound, where the coordination of the hydroxyl group to the metal center could influence the regioselectivity and stereoselectivity of transformations at the diyne.

Catalytic Cycles and Intermediates in Synthetic Transformations

Catalytic processes are central to the efficient and selective functionalization of molecules like this compound. Understanding the catalytic cycles and identifying key intermediates are paramount for optimizing reaction conditions and developing new catalysts.

A general catalytic cycle for a transition metal-catalyzed reaction of this compound would typically involve the following steps:

Coordination: The catalyst coordinates to the diyne and/or the alcohol group.

Activation: The catalyst activates the substrate towards the desired transformation. This could involve oxidative addition, π-acid activation, or other elementary steps.

Key Transformation: The main bond-forming or bond-breaking event occurs, such as nucleophilic attack, insertion, or cyclization.

Product Formation and Catalyst Regeneration: The product is released from the catalyst, and the catalyst is regenerated to re-enter the catalytic cycle.

For instance, in a hypothetical palladium-catalyzed intramolecular cyclization, the catalytic cycle might begin with the coordination of a Pd(0) species to the diyne. Oxidative addition of a C-H or O-H bond could then lead to a Pd(II) intermediate. Subsequent migratory insertion and reductive elimination would form the cyclized product and regenerate the Pd(0) catalyst.

In gold-catalyzed reactions, the cycle is often simpler, involving the π-activation of the alkyne by a cationic gold(I) species. This makes the alkyne more susceptible to nucleophilic attack. After the nucleophilic addition and any subsequent rearrangements, the gold catalyst is released.

The table below illustrates a hypothetical catalytic cycle for a gold-catalyzed intramolecular hydroxycyclization of this compound.

| Step | Description | Intermediate |

| 1 | Coordination | Gold(I) catalyst coordinates to one of the alkyne units. |

| 2 | Nucleophilic Attack | The tethered hydroxyl group attacks the activated alkyne. |

| 3 | Proton Transfer | A proton is transferred to generate the enol ether. |

| 4 | Catalyst Regeneration | The gold(I) catalyst is released from the product. |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as concentration, temperature, and the nature of the catalyst. For reactions involving this compound, kinetic analysis can help to elucidate the rate-determining step of a reaction mechanism.

For example, in reactions of alcohols with benzynes generated from diynes, it has been found that hydrogen transfer reactions are first-order in the alcohol, while the formation of ether products is second-order in the alcohol. nih.gov This suggests different transition states and rate-determining steps for these competing pathways.

The rate of a reaction involving this compound can be influenced by several factors:

Steric Hindrance: The long alkyl chain of the molecule could sterically hinder the approach of reagents to the reactive sites.

Electronic Effects: The electron density of the diyne can be influenced by substituents, which in turn affects its reactivity towards electrophiles and nucleophiles.

Catalyst Loading and Ligand Effects: In catalytic reactions, the concentration of the catalyst and the nature of the ligands attached to the metal center can have a profound impact on the reaction rate.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Kinetic isotope effect (KIE) studies can also be a powerful tool to probe reaction mechanisms. For instance, by replacing the hydroxyl proton with deuterium, one could determine if the O-H bond is broken in the rate-determining step of a reaction.

The table below presents hypothetical kinetic data for a reaction of this compound, illustrating how reaction rates might vary with different parameters.

| Experiment | [this compound] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 25 | 1.2 x 10-5 |

| 2 | 0.2 | 1 | 25 | 2.4 x 10-5 |

| 3 | 0.1 | 2 | 25 | 2.5 x 10-5 |

| 4 | 0.1 | 1 | 40 | 3.6 x 10-5 |

Stereochemical Course of Reactions

When a reaction involving this compound creates one or more new stereocenters, the stereochemical outcome of the reaction is of significant interest. The stereochemical course of a reaction can be either stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is preferentially formed over others).

For instance, in an intramolecular cyclization of this compound that forms a new chiral center, the approach of the nucleophile to the electrophilic center can be influenced by the existing conformation of the molecule. This can lead to the preferential formation of one diastereomer over another.

The use of chiral catalysts can induce enantioselectivity in reactions that create new stereocenters from a prochiral starting material. For example, a chiral ligand on a metal catalyst can create a chiral environment around the reactive site, leading to the preferential formation of one enantiomer of the product.

In reactions involving the insertion of a carbene into a C-H bond, the stereochemical outcome can be dependent on both the substrate and the catalyst. rsc.org For a molecule like this compound, reactions at the carbon adjacent to the hydroxyl group could lead to different diastereomers, and the ratio of these products would provide insight into the transition state geometry.

The table below summarizes potential stereochemical outcomes for different types of reactions involving this compound.

| Reaction Type | Potential Stereochemical Outcome | Controlling Factors |

| Intramolecular Cyclization | Diastereoselectivity | Transition state conformation, steric effects. |

| Catalytic Asymmetric Addition | Enantioselectivity | Chiral catalyst or reagent. |

| Radical Cyclization | Diastereoselectivity | Conformation of the radical intermediate. |

Structure Reactivity and Structure Property Relationship Sar/spr Studies of 4,6 Nonadecadiyn 1 Ol

Influence of Diyne Moiety on Chemical Reactivity

The most prominent feature of 4,6-Nonadecadiyn-1-ol is the conjugated diyne moiety (a system of two triple bonds separated by a single bond). This arrangement of delocalized pi-electrons makes the diyne group the primary center of reactivity in the molecule. fiveable.melibretexts.orgpsiberg.com Conjugated diynes are known to be more stable than non-conjugated diynes due to resonance and hybridization energy. libretexts.org However, this stability does not imply inertness; rather, it directs the types of reactions the molecule will preferentially undergo. fiveable.mequora.com

The reactivity of the diyne moiety allows this compound to participate in a variety of chemical transformations:

Polymerization: Diynes are valuable monomers for synthesizing conjugated polymers. scut.edu.cnnih.govnih.gov The polymerization of diynes can be initiated under various conditions, including using metal catalysts or heat, to form poly(alkynoate)s or polyacetylenes. scut.edu.cnnih.gov For instance, multicomponent polymerization involving diynes, elemental sulfur, and aromatic diamines can produce polythioamides. acs.org These polymerization reactions are crucial for creating novel materials with unique electronic and optical properties. nih.govrsc.org

Cycloaddition Reactions: The diyne system is an excellent substrate for cycloaddition reactions, which are powerful, atom-efficient methods for constructing complex carbocyclic and heterocyclic rings. nih.gov It can react with various dienophiles in [4+2] cycloadditions (Diels-Alder type reactions) or undergo transition metal-catalyzed [2+2+2] cycloadditions with other unsaturated molecules like alkynes or nitriles. fiveable.meresearchgate.netnih.govwiley-vch.de Nickel-catalyzed cycloadditions, for example, can couple diynes to other molecules to form fused tricyclic products. acs.org

Electrophilic Addition: Similar to other alkynes and conjugated systems, the diyne moiety can undergo electrophilic addition. quora.comlibretexts.org The reaction proceeds through a stable carbocation intermediate, often leading to a mixture of addition products. psiberg.comquora.comlibretexts.org The regioselectivity of this addition is influenced by both kinetic and thermodynamic factors. libretexts.org

Click Chemistry: The terminal alkyne in a diyne system can participate in "click" reactions, such as the amino-yne click reaction, which is a powerful tool for post-functionalization of polymers or for building complex molecular architectures. scut.edu.cnresearchgate.net

| Reaction Type | Description | Potential Product from this compound |

|---|---|---|

| Polymerization | Joining of monomer units to form a polymer chain. Diynes can form highly conjugated polymers. scut.edu.cnnih.govnih.gov | A poly(this compound) polymer with a conjugated backbone. |

| [2+2+2] Cycloaddition | A metal-catalyzed reaction combining the diyne with another alkyne to form a substituted benzene ring. researchgate.netwiley-vch.de | A polysubstituted aromatic compound incorporating the C19 alcohol chain. |

| Diels-Alder Reaction | A [4+2] cycloaddition with a dienophile to form a cyclohexene derivative. fiveable.menih.gov | A cyclohexadiene-fused ring system attached to the hydrocarbon chain. |

| Electrophilic Addition | Addition of an electrophile (e.g., HBr) across the triple bonds, leading to halogenated alkene products. quora.comlibretexts.org | A mixture of bromo-substituted nonadecadien-1-ol isomers. |

Impact of Chain Length and Hydroxyl Group Position on Chemical Behavior

The chemical behavior of this compound is significantly modulated by its long C19 aliphatic chain and the terminal primary hydroxyl group.

Chain Length: The nineteen-carbon chain is a dominant feature that imparts significant hydrophobicity to the molecule. This has several consequences:

Solubility: The long alkyl chain drastically reduces the solubility of the molecule in polar solvents like water. quora.com Solubility is expected to be much higher in non-polar organic solvents. As the hydrocarbon chain length of an alcohol increases, its solubility in water decreases because the nonpolar alkyl portion outweighs the polar hydroxyl group's ability to form hydrogen bonds with water. quora.comresearchgate.net

Physical Properties: The long chain influences physical properties such as melting point, boiling point, and viscosity. These properties tend to increase with chain length due to stronger van der Waals forces between molecules.

Steric Hindrance: The bulky chain can create steric hindrance around the reactive diyne and hydroxyl groups, potentially slowing down reaction rates compared to smaller, analogous molecules.

Hydroxyl Group Position: The hydroxyl group is located at the C1 position, making it a primary alcohol. msu.edumsu.edu This position has specific implications for reactivity:

Nucleophilicity and Electrophilicity: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it a nucleophile. The carbon atom bonded to the oxygen is electrophilic due to the electronegativity of oxygen. msu.edumsu.eduyoutube.com

Site for Functionalization: The primary alcohol is a versatile functional handle. It can be easily oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification, etherification, or conversion to an alkyl halide. msu.edu

| Structural Feature | Property Influenced | Predicted Effect for this compound |

|---|---|---|

| Long (C19) Alkyl Chain | Solubility in Water | Very low, due to dominant hydrophobic character. quora.comresearchgate.net |

| Long (C19) Alkyl Chain | Boiling Point | High, due to strong intermolecular van der Waals forces. science.gov |

| Primary (C1) Hydroxyl Group | Reactivity | Can be oxidized to an aldehyde or carboxylic acid. msu.edu |

| Primary (C1) Hydroxyl Group | Acidity | Weakly acidic, can be deprotonated to form a nucleophilic alkoxide. msu.edu |

Stereochemical Effects on Reaction Selectivity and Pathway

Stereochemistry becomes a critical consideration when reactions involving this compound create new chiral centers. The original molecule is achiral. However, many of the reactions it can undergo, particularly at the diyne moiety, can lead to the formation of stereoisomers.

Addition Reactions: Addition of a reagent across one of the triple bonds can generate a double bond with either an (E) or (Z) configuration. The stereochemical outcome of such reactions is often dependent on the reaction mechanism and the catalysts used. researchgate.netnih.gov

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can create multiple new stereocenters simultaneously. The stereoselectivity of these reactions (the preference for forming one stereoisomer over another) is a key aspect. For example, in Diels-Alder reactions, there is often a preference for the endo product, but this can be influenced by substituents on both the diene and the dienophile. acs.org

Reactions at a Prochiral Center: If a reaction creates a chiral center from a prochiral sp2-hybridized carbon, such as in the reduction of a ketone that might be formed from the oxidation of a related secondary alcohol, the approach of the reagent from either face of the planar group can lead to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. libretexts.orglibretexts.org

Influence of a Pre-existing Chiral Center: If the this compound molecule were modified to contain a chiral center (for instance, if the hydroxyl group were at a different, non-terminal position), this existing chirality could direct the stereochemical outcome of subsequent reactions at the diyne moiety. This is known as diastereoselectivity, where one diastereomer is formed in preference to another. researchgate.netresearchgate.netpharmaguideline.com

The control of stereochemistry is paramount in the synthesis of complex molecules and natural products, where only one specific stereoisomer may exhibit the desired biological activity or material property. nih.govnih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Outcomes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. rsc.orgnih.gov For a molecule like this compound, QSPR could be employed to predict various properties without the need for experimental measurement, which is particularly useful for designing new molecules or screening large libraries of related compounds. nih.govtandfonline.com

A QSPR study involves calculating a set of numerical values, known as molecular descriptors, that encode structural information. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression.

For this compound, relevant descriptors would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., branching, size, shape).

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These quantify aspects of the electronic structure (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies). scielo.br

Constitutional Descriptors: These include simple counts of atoms, bonds, and functional groups.

| Descriptor Type | Example Descriptor | Property to be Predicted |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point |

| Topological | Wiener Index (describes branching) | Viscosity |

| Geometrical | Solvent Accessible Surface Area | Aqueous Solubility |

| Electronic | Dipole Moment | Reactivity in polar reactions |

| Hybrid | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity |

By building a QSPR model using a dataset of similar long-chain functionalized diynes, one could predict outcomes such as reaction rates, equilibrium constants, or physical properties like melting point for this compound.

Molecular Design Principles based on Structure-Reactivity Data

The knowledge gained from SAR/SPR studies of this compound provides a foundation for the rational design of new molecules with tailored properties. nih.gov The diyne, hydroxyl group, and alkyl chain can all be systematically modified to fine-tune the final molecule's function.

Polymer and Materials Science: The diyne moiety is a key building block for conjugated polymers. researchgate.netdntb.gov.ua By modifying the length of the alkyl chain or replacing the hydroxyl group with other functional groups, the solubility, processability, and electronic properties of the resulting polymers can be controlled. For example, attaching bulky end-groups can increase the stability of the resulting polyynes. researchgate.netacs.orgnih.gov

Organic Synthesis: this compound can serve as a versatile precursor in complex organic synthesis. The diyne can be used to construct aromatic or heterocyclic cores via cycloaddition reactions. nih.govwiley-vch.de The long alkyl chain can be incorporated into target molecules where hydrophobicity is desired, such as in the synthesis of certain natural products or molecular probes for biological membranes.

Self-Assembling Systems: The amphiphilic nature of the molecule (hydrophilic -OH head and hydrophobic diyne-alkyl tail) suggests potential applications in supramolecular chemistry. Modifications to the chain length and functional groups could be used to design molecules that self-assemble into specific nanostructures like micelles, vesicles, or monolayers.

The design process is iterative: structure-reactivity data informs the design of a new molecule, which is then synthesized and tested. The new data then refines the molecular design principles, leading to a more sophisticated understanding and control over chemical behavior. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 4,6 Nonadecadiyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4,6-Nonadecadiyn-1-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium-sized molecules like this compound. nih.gov DFT is employed to determine ground-state properties by calculating the electron density rather than the complex many-electron wavefunction.

Detailed DFT calculations can predict key structural parameters. nih.gov For this compound, this would involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles of the long alkyl chain, the diyne moiety, and the terminal alcohol group can be precisely calculated. Hybrid functionals like B3LYP, often paired with basis sets such as 6-311++G**, are commonly used for such structural calculations on organic molecules. nih.govnih.gov The electronic properties, including the distribution of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges, can also be determined, providing insight into the molecule's reactivity and intermolecular interaction sites.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C4≡C5) | Bond length of the first triple bond | ~1.21 Å |

| r(C6≡C7) | Bond length of the second triple bond | ~1.21 Å |

| r(C5-C6) | Bond length of the single bond between alkynes | ~1.38 Å |

| r(C-O) | Bond length of the alcohol C-O bond | ~1.43 Å |

| ∠(C3-C4-C5) | Bond angle around the sp-hybridized carbon | ~178-180° |

| ∠(C-O-H) | Bond angle of the alcohol group | ~109° |

While DFT is excellent for ground states, ab initio methods, which are based on first principles without empirical parameterization, are often more reliable for describing excited states and reaction pathways. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, like CCSD(T), provide higher accuracy, albeit at a greater computational expense. nih.govacs.org

For this compound, Time-Dependent DFT (TD-DFT) can be used as a cost-effective method to predict electronic excitation energies and UV-Vis absorption spectra. mdpi.com More accurate ab initio methods can be employed to study potential photochemical reactions or to verify the results from TD-DFT. mdpi.com These calculations can identify the nature of electronic transitions, such as π→π* transitions within the conjugated diyne system. Furthermore, these methods are crucial for mapping out potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers, which is essential for understanding reaction kinetics and mechanisms. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgresearchgate.net For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as in a solvent or on a surface.

Table 2: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description/Value |

|---|---|

| Force Field | GAFF or OPLS-AA |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298.15 K (25 °C) |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Duration | 100 ns - 1 µs |

| Non-bonded Cutoff | 10-12 Å |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are routinely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. scispace.com By calculating properties like vibrational frequencies or nuclear magnetic shieldings, theoretical spectra can be generated and compared with experimental data to confirm molecular structure and assign spectral features.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. nih.gov The calculation of harmonic frequencies can identify the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl chain, and the distinctive C≡C triple bond stretches of the diyne moiety. nih.govnih.gov While there is often a systematic error in calculated frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement with experimental results. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus, providing a powerful tool for structural elucidation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) |

|---|---|---|

| -OH | O-H Stretch | ~3650 - 3750 |

| -CH₂- | C-H Asymmetric/Symmetric Stretch | ~2950 - 3100 |

| -C≡C- | C≡C Stretch (Raman active) | ~2200 - 2300 |

| -C-O- | C-O Stretch | ~1050 - 1150 |

Computational Design and Screening of Novel this compound Derivatives

Computational chemistry enables the in silico design and screening of novel molecules before committing to costly and time-consuming synthesis. mdpi.com By systematically modifying the structure of this compound, researchers can explore how changes affect its properties and screen for derivatives with enhanced characteristics for specific applications, such as molecular electronics or materials science. rsc.org